molecular formula C18H25N3O4 B5558570 3-[(10-甲氧基-3,4-二氢-2H-1,5-苯并恶唑辛-5(6H)-基)羰基]-1-哌啶甲酰胺

3-[(10-甲氧基-3,4-二氢-2H-1,5-苯并恶唑辛-5(6H)-基)羰基]-1-哌啶甲酰胺

货号 B5558570
分子量: 347.4 g/mol
InChI 键: DJYIXMRHXGFXFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves complex processes, often starting with lead compounds and exploring structure-activity relationships (SAR) around various substituents to enhance potency and selectivity based on drug-like scaffolds (Bollinger et al., 2015). These processes are critical in identifying potent and selective inhibitors or activators for specific biological targets.

Molecular Structure Analysis

The molecular structure of such compounds is usually characterized using spectroscopic methods and may involve the study of crystal structures and intermolecular interactions. The structure determines the compound's interaction with biological targets and is essential for understanding its pharmacological activity.

Chemical Reactions and Properties

Compounds like "3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide" undergo various chemical reactions that modify their structure and function. These reactions include alkylation, condensation, and ring closure, which are crucial for synthesizing more complex molecules with desired biological activities (Nielsen & Pedersen, 1985).

科学研究应用

哌嗪衍生物的合成和抗菌活性

包括与 3-[(10-甲氧基-3,4-二氢-2H-1,5-苯并恶唑辛-5(6H)-基)羰基]-1-哌啶甲酰胺 在结构上相关的哌嗪衍生物已被合成并对其抗菌特性进行了评估。例如,酰胺衍生物 2-[N-(取代苯并噻唑基)氨基]吡啶-3-基(4-(2-羟乙基)哌嗪-1-基)甲甲酮及其类似物的合成对各种细菌和真菌菌株表现出可变的和适度的活性。这些发现有助于理解此类化合物在解决微生物感染中的潜在应用 (Patel, Agravat, & Shaikh, 2011)

镇痛和抗炎特性

研究探索了衍生自苯并恶唑辛骨架的新型化合物的合成,以了解其潜在的镇痛和抗炎应用。在 Abu‐Hashem 等人的研究中。(2020 年),合成了表现出 COX-2 选择性抑制的化合物,显示出显着的镇痛和抗炎活性。这项研究强调了苯并恶唑辛衍生物在疼痛和炎症管理中的治疗潜力,突出了它们在药物化学和药物开发中的相关性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)

在中枢神经系统疾病中的潜力

与 3-[(10-甲氧基-3,4-二氢-2H-1,5-苯并恶唑辛-5(6H)-基)羰基]-1-哌啶甲酰胺 在结构上类似的化合物已被研究其在治疗中枢神经系统 (CNS) 疾病中的潜力。例如,苯甲酰胺衍生物的合成和药理学评估已经进行,以探索它们对血清素 4 (5-HT4) 受体的激动活性,该受体与胃肠道运动有关。此类研究工作阐明了这些化合物在解决与胃肠道运动相关的疾病中的治疗可能性,为新型促动力剂的开发做出了贡献 (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003)

属性

IUPAC Name

3-(10-methoxy-2,3,4,6-tetrahydro-1,5-benzoxazocine-5-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-24-15-7-2-5-13-11-20(9-4-10-25-16(13)15)17(22)14-6-3-8-21(12-14)18(19)23/h2,5,7,14H,3-4,6,8-12H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYIXMRHXGFXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCCN(C2)C(=O)C3CCCN(C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。